molecular formula C9H16O B2928069 1-(2-Methylcyclohexyl)ethan-1-one CAS No. 64811-81-0

1-(2-Methylcyclohexyl)ethan-1-one

Cat. No. B2928069
CAS RN: 64811-81-0
M. Wt: 140.226
InChI Key: VZELQXKHIHNPLU-UHFFFAOYSA-N
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Description

“1-(2-Methylcyclohexyl)ethan-1-one” is a chemical compound with the CAS Number: 64811-81-0 . It has a molecular weight of 140.23 and its IUPAC name is 1-(2-methylcyclohexyl)ethanone . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “1-(2-Methylcyclohexyl)ethan-1-one” is 1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3 . This indicates that the compound has 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .

Scientific Research Applications

I have conducted a search for the scientific research applications of “1-(2-Methylcyclohexyl)ethan-1-one”, but unfortunately, there is limited publicly available information on specific applications for this compound. The search results mostly include product listings and technical documents related to the chemical itself, rather than detailed descriptions of its applications in various fields.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H227, H315, H319, and H335 . These suggest that the compound may be combustible, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-methylcyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZELQXKHIHNPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 13.2 g. (0.0928 moles) cis/trans-1-(2-methylcyclohexyl)-1-ethanol in 50 ml. of ether was chilled in an ice bath and 50 ml. 2 N chromic acid solution (BROWN GARG-Reagent) was added dropwise, with stirring, at such a rate as to maintain the temperature at about 10° C. After the addition was complete, the ice bath was removed and the stirring was continued at ambient temperature for one hour.
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